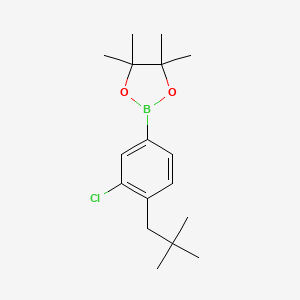
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester typically involves the reaction of 3-Chloro-4-neopentylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: Removal of the boronic ester group to yield the corresponding hydrocarbon.
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or toluene.
Protodeboronation: Catalysts such as palladium or copper, and solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Hydrocarbons
Oxidation: Phenols or quinones
Aplicaciones Científicas De Investigación
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes for biological studies.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The primary mechanism of action for 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid Pinacol Ester
- 4-Nitrophenylboronic acid Pinacol Ester
- 3-Cyanophenylboronic acid Pinacol Ester
Uniqueness
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of the chloro and neopentyl groups can influence the electronic properties and steric hindrance, making it suitable for specific synthetic applications where other boronic esters may not be as effective.
Propiedades
Fórmula molecular |
C17H26BClO2 |
|---|---|
Peso molecular |
308.7 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(2,2-dimethylpropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BClO2/c1-15(2,3)11-12-8-9-13(10-14(12)19)18-20-16(4,5)17(6,7)21-18/h8-10H,11H2,1-7H3 |
Clave InChI |
PHLAUVLUFQQFEE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
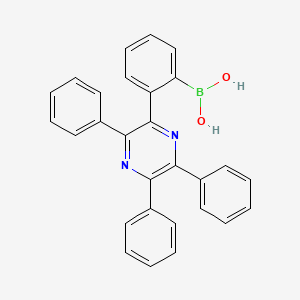
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)


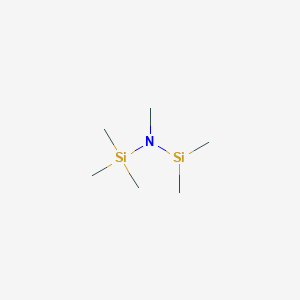
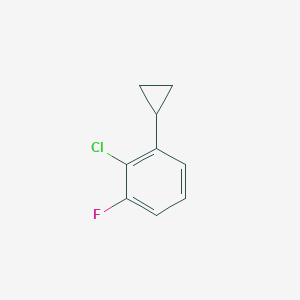
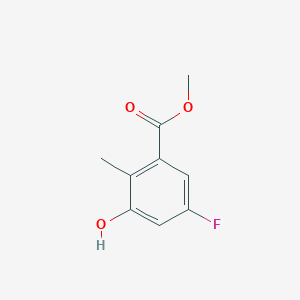
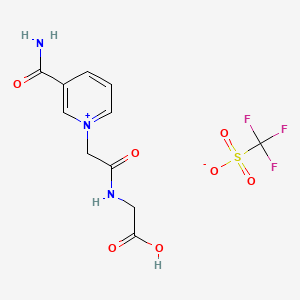

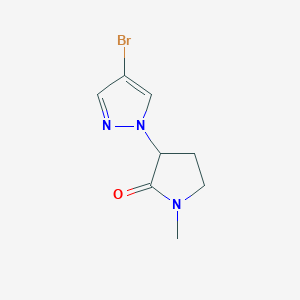
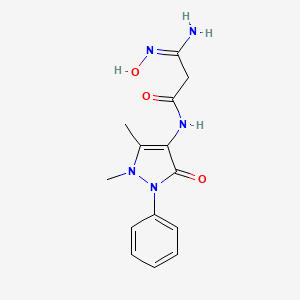

![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
